molecular formula C16H30O2Sn B178360 3-tributylstannyl-5H-furan-2-one CAS No. 145439-08-3

3-tributylstannyl-5H-furan-2-one

Cat. No. B178360
CAS RN: 145439-08-3
M. Wt: 373.1 g/mol
InChI Key: NQGYAHXSRJZRAX-UHFFFAOYSA-N
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Description

3-Tributylstannyl-5H-furan-2-one is a chemical compound with the empirical formula C16H30O2Sn and a molecular weight of approximately 373.12 g/mol . It belongs to the class of heterocyclic building blocks and is characterized by its unique structure, which combines a furan ring with a tributylstannyl group.


Synthesis Analysis

The synthesis of 3-tributylstannyl-5H-furan-2-one involves the introduction of a tributylstannyl moiety onto a furan ring. While specific synthetic routes may vary, one common approach is the stannylative cyclization of an appropriate precursor. This reaction typically employs organotin reagents and furan derivatives, resulting in the formation of the desired compound .


Molecular Structure Analysis

The molecular structure of 3-tributylstannyl-5H-furan-2-one consists of a five-membered furan ring fused with a tributylstannyl group. The tributylstannyl substituent is attached to the furan carbon, providing a unique functionalization pattern. The compound’s three butyl groups contribute to its lipophilicity and reactivity .


Chemical Reactions Analysis

  • Stille Coupling : The tributylstannyl group can react with suitable organic halides or pseudohalides (e.g., aryl or vinyl bromides) under palladium catalysis, leading to the formation of carbon-carbon bonds .
  • Hydrolysis : The stannyl group can be hydrolyzed to yield the corresponding hydroxyl group, transforming the compound .

Physical And Chemical Properties Analysis

  • Physical State : 3-Tributylstannyl-5H-furan-2-one exists as a solid .
  • Solubility : It is sparingly soluble in common organic solvents .
  • Boiling Point : Similarly, the boiling point is not specified .

Scientific Research Applications

Cross-Coupling Reactions

3-Tributylstannyl-5H-furan-2-one has been utilized in various cross-coupling reactions. Studies by Song and Wong (1995) demonstrated its use in palladium-catalyzed cross-coupling reactions, leading to the successful creation of 3,4-disubstituted furans and 4-substituted-3(2H)-furanones (Song & Wong, 1995). Similarly, Carter et al. (2006) explored double coupling reactions of 3,4-bis(tributylstannyl)furan-2(5H)-one, providing a general method for synthesizing 3,4-disubstituted furanones (Carter et al., 2006).

Oxidative Substitution Reactions

Makoto Yamamoto et al. (1992) reported on the oxidative substitution reactions of organostannyl compounds with lead tetraacetate, offering a convenient route to 5-alkylidene-2(5H)-furanones (Yamamoto et al., 1992).

Heterocycle Functionalization

Reginato et al. (1995) discussed the preparation of 4-tributylstannyl,2-(5H)-furanone and pyrrolone through stannylcupration, highlighting their potential as intermediates for the selective functionalization of heterocyclic rings (Reginato et al., 1995).

Synthesis of Furan Derivatives

The work of Shahbazi-Alavi and Safaei‐Ghomi (2019) on the synthesis of substituted furan-2(5H)-ones using nano-colloidal silica-tethered polyhedral oligomeric silsesquioxanes demonstrates the compound's role in the synthesis of diverse furan derivatives (Shahbazi-Alavi & Safaei‐Ghomi, 2019).

Diels–Alder Reactions

Hajduch et al. (2007) studied the reactivity and stereoselectivity of fluorinated furan-2(5H)-ones in Diels–Alder reactions, contributing to the understanding of the compound's reactivity in such processes (Hajduch et al., 2007).

Cytotoxic Activity

Teixeira et al. (2007) synthesized compounds with 3-benzyl-5-arylidenefuran-2(5H)-one structures, analyzing their cytotoxic activity, which showcases another dimension of the compound's application in scientific research (Teixeira et al., 2007).

Safety and Hazards

  • Hazard Information : As with most organotin compounds, avoid inhalation, skin contact, and ingestion. Tributylstannyl compounds are known to be toxic and may have adverse effects on aquatic environments .

properties

IUPAC Name

4-tributylstannyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3O2.3C4H9.Sn/c5-4-2-1-3-6-4;3*1-3-4-2;/h1H,3H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGYAHXSRJZRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tributylstannyl-5H-furan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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